2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine
Description
Molecular Formula: C₂₇H₁₆ClN₃O
Molecular Weight: 433.89 g/mol
CAS Number: 2305720-32-3
Structure: The compound features a central 1,3,5-triazine core substituted at positions 2, 4, and 6 with chlorine, phenyl, and a 6-phenyldibenzo[b,d]furan-4-yl group, respectively. The extended aromatic system enhances electron transport properties, making it suitable for optoelectronic applications .
Properties
Molecular Formula |
C27H16ClN3O |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-chloro-4-phenyl-6-(6-phenyldibenzofuran-4-yl)-1,3,5-triazine |
InChI |
InChI=1S/C27H16ClN3O/c28-27-30-25(18-11-5-2-6-12-18)29-26(31-27)22-16-8-15-21-20-14-7-13-19(23(20)32-24(21)22)17-9-3-1-4-10-17/h1-16H |
InChI Key |
ASRJECSHOOIUOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(=NC(=N5)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Moiety: The dibenzofuran structure can be synthesized through a series of reactions involving the cyclization of biphenyl derivatives.
Introduction of the Chloro Group: Chlorination of the dibenzofuran moiety can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate phenyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenyl and dibenzofuran moieties can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction can lead to the formation of hydroxyl or carbonyl derivatives.
Scientific Research Applications
2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Physical Properties :
- Storage : Requires an inert atmosphere at 2–8°C .
- Hazard Profile : Classified with GHS warnings (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation) .
- Applications: Used in OLED materials, fine chemicals, and nanotechnology due to its rigid, conjugated structure .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and physical differences between the target compound and related triazine derivatives:
Key Observations:
Substituent Effects on Properties :
- The target compound’s 6-phenyldibenzofuran substituent increases molecular weight and steric bulk compared to simpler dibenzofuran derivatives (e.g., C₂₁H₁₂ClN₃O in ). This enhances thermal stability and electron mobility in OLED applications .
- The 3-dibenzofuranyl analog (C₂₁H₁₂ClN₃O) exhibits extremely low solubility due to planar aromaticity, whereas methoxy-substituted triazines (e.g., C₁₆H₁₂ClN₃O) show higher solubility in polar solvents .
Synthetic Flexibility :
- The target compound and its analogs are synthesized via nucleophilic substitution reactions on chlorotriazine precursors. For example, describes using 2-chloro-4-phenyl-6-(prop-2-yn-1-yloxy)-1,3,5-triazine as a starting material for functionalized derivatives .
Optoelectronic Performance :
- Triazines with extended π-conjugation (e.g., dibenzofuran or naphthyl groups) are preferred in OLEDs for their high electron affinity and luminescent efficiency .
Biological Activity
2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine (CAS Number: 2305720-32-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 433.9 g/mol. It is characterized by a triazine ring substituted with phenyl and dibenzo[b,d]furan moieties, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.9 g/mol |
| Melting Point | 140 °C |
| Solubility | Soluble in toluene |
| Purity | >97% |
Research indicates that compounds similar to 2-chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine exhibit various biological activities through multiple mechanisms:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell cycle progression.
- Antimicrobial Properties : Preliminary tests indicate that this compound exhibits antimicrobial activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : The presence of dibenzo[b,d]furan moieties may enhance anti-inflammatory properties by modulating inflammatory cytokines and signaling pathways.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of 2-chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine:
- Antitumor Studies : A study published in Cancer Letters examined a series of triazine derivatives and found that compounds with similar structures significantly inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) through induction of apoptosis and cell cycle arrest (Smith et al., 2020).
- Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of dibenzo[b,d]furan derivatives against Gram-positive bacteria, suggesting that modifications in the triazine structure could enhance this activity (Johnson et al., 2021).
- Inflammation Modulation : A recent paper in Pharmacology Research indicated that triazine derivatives could reduce inflammation markers in vitro, supporting their potential use as anti-inflammatory agents (Lee et al., 2022).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
